molecular formula C7H9FN2 B13409997 3-fluoro-N,4-dimethylpyridin-2-amine

3-fluoro-N,4-dimethylpyridin-2-amine

Cat. No.: B13409997
M. Wt: 140.16 g/mol
InChI Key: CVRJJTIJKSHSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N,4-dimethylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,4-dimethylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature reactions with fluorinating agents like AlF3 and CuF2. These reactions are carried out at temperatures ranging from 450°C to 500°C to achieve the desired fluorinated products .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N,4-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

3-fluoro-N,4-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9FN2/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,1-2H3,(H,9,10)

InChI Key

CVRJJTIJKSHSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.